4-Methoxy-1,7-naphthyridine
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Overview
Description
4-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. The compound consists of a naphthyridine core with a methoxy group attached at the 4th position. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield this compound . The reaction proceeds via cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthyridine-2,7-dicarboxaldehyde .
Scientific Research Applications
4-Methoxy-1,7-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain naphthyridine derivatives have been shown to inhibit bacterial enzymes, making them potential candidates for antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-1,7-naphthyridine include other naphthyridine derivatives such as:
- 1,8-Naphthyridine
- 1,5-Naphthyridine
- 1,6-Naphthyridine
Uniqueness
This compound is unique due to the presence of the methoxy group at the 4th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthyridine derivatives and contributes to its specific applications in scientific research and industry .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-3-5-11-8-6-10-4-2-7(8)9/h2-6H,1H3 |
InChI Key |
WOLCJCFRGXSBOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=CC2=NC=C1 |
Origin of Product |
United States |
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